ethyl 2-(N-phenylformamido)acetate
Description
Ethyl 2-(N-phenylformamido)acetate is an ester derivative featuring a phenylformamide group attached to the α-carbon of an acetate backbone.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2-(N-formylanilino)acetate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-12(9-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
DKQPASMMIHXYBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C=O)C1=CC=CC=C1 |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of ethyl 2-(N-phenylformamido)acetate, highlighting differences in substituents and their impact on physical properties and reactivity:
Spectroscopic Differences
- NMR Shifts : The formyl proton in methyl 2-((4-(N-phenylformamido)butyl)thio)acetate appears at δ 8.36 ppm (1H NMR, CDCl₃), compared to δ 8.34–8.40 ppm in sulfonamide derivatives, indicating subtle electronic effects from sulfur vs. oxygen .
- Mass Spectrometry: HRMS data for methyl 2-((4-(N-phenylformamido)butyl)thio)acetate (C16H26NOS, [M+H]+: 280.1730) aligns with theoretical values, confirming structural integrity .
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